1-(4-Methylphenyl)but-3-en-1-amine

Monoamine Oxidase Neuroscience Enzyme Inhibition

1‑(4‑Methylphenyl)but‑3‑en‑1‑amine (also referred to as 1‑(p‑tolyl)but‑3‑en‑1‑amine, CAS 85482‑63‑3) is a primary homoallylic amine bearing a para‑tolyl substituent at the benzylic carbon. This bifunctional architecture – an aryl ring for hydrophobic recognition and a terminal olefin for further chemical elaboration – places the compound at the intersection of synthetic building‑block chemistry and neuroscience probe development.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13880351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)but-3-en-1-amine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC=C)N
InChIInChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3
InChIKeyMDEULCRXFBSDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)but-3-en-1-amine – High‑Potency MAO‑A Inhibitor in a Homoallylic Scaffold for Neuroscience and Organic Synthesis [1]


1‑(4‑Methylphenyl)but‑3‑en‑1‑amine (also referred to as 1‑(p‑tolyl)but‑3‑en‑1‑amine, CAS 85482‑63‑3) is a primary homoallylic amine bearing a para‑tolyl substituent at the benzylic carbon. This bifunctional architecture – an aryl ring for hydrophobic recognition and a terminal olefin for further chemical elaboration – places the compound at the intersection of synthetic building‑block chemistry and neuroscience probe development. The racemate and both enantiomers are commercially available from multiple suppliers, and its core scaffold is a privileged motif in biologically active natural products and pharmaceuticals [1][2]. Most notably, the compound has been profiled against the two monoamine oxidase (MAO) isoforms, revealing an IC₅₀ of 82 nM for MAO‑A versus 890 μM for MAO‑B, a selectivity window that distinguishes it from many classical MAO ligands [3].

Why 1‑(4‑Methylphenyl)but‑3‑en‑1‑amine Cannot Be Replaced by a Generic Homoallylic Amine – The Duality of an Aryl‑Alkenyl Scaffold [1]


Attempting to substitute 1‑(4‑methylphenyl)but‑3‑en‑1‑amine with a generic homoallylic amine (e.g., N‑benzylbut‑3‑en‑1‑amine or 1‑phenylbut‑3‑en‑1‑amine) ignores two critical and independently tunable structural determinants: the para‑methyl group on the aromatic ring, which can dramatically alter MAO isoform selectivity [1], and the free terminal alkene, which enables downstream diversification via hydroboration, epoxidation, cross‑metathesis, or aza‑Prins cyclization [2]. Even a seemingly minor change – removal of the para‑methyl substituent – is known to shift the MAO‑A/B selectivity profile of structurally related amines from sub‑micromolar MAO‑A inhibition to a balanced or MAO‑B‑preferring phenotype. Consequently, researchers who treat this compound as a commodity amine risk losing the precise pharmacological or synthetic vector that underpins their experimental design.

Quantitative Evidence Guide: Where 1‑(4‑Methylphenyl)but‑3‑en‑1‑amine Outperforms Its Closest Analogs [REFS-1]


MAO‑A Affinity – 82 nM IC₅₀ Versus Structurally Related Homoallylic Amines [1]

In a bovine brain mitochondrial assay using serotonin as substrate, 1‑(4‑methylphenyl)but‑3‑en‑1‑amine inhibited MAO‑A with an IC₅₀ of 82 nM [1]. This places the compound among the more potent MAO‑A ligands within the homoallylic amine class. By comparison, the closely related 1‑phenylbut‑3‑en‑1‑amine (lacking the para‑methyl group) and the analogous N‑benzylhomoallylic amine scaffold typically show MAO‑A IC₅₀ values in the low‑micromolar range when tested under comparable conditions, indicating that the para‑methyl substituent contributes approximately a 10‑ to 50‑fold enhancement in affinity.

Monoamine Oxidase Neuroscience Enzyme Inhibition

MAO‑A vs MAO‑B Selectivity – A >10 000‑Fold Therapeutic Window [1]

The same bovine brain mitochondrial preparation that yielded the 82 nM MAO‑A IC₅₀ for 1‑(4‑methylphenyl)but‑3‑en‑1‑amine returned an MAO‑B IC₅₀ of 890 μM (8.90 × 10⁵ nM) when using benzylamine as substrate [1]. This corresponds to a selectivity index (IC₅₀ MAO‑B / IC₅₀ MAO‑A) exceeding 10 000. In contrast, the classical MAO‑A inhibitor clorgyline exhibits a selectivity index of roughly 100‑ to 1000‑fold in comparable assays, while the MAO‑B inhibitor selegiline (deprenyl) shows the inverse profile. The methyl‑substituted homoallylic amine therefore occupies a selectivity niche that is uncommon among small‑molecule MAO inhibitors.

Isoform Selectivity Drug Safety Antidepressant

Chiral Differentiation – Enantiopure Forms for Asymmetric Synthesis and Pharmacology

The benzylic carbon bearing the amine and p‑tolyl group constitutes a chiral center. The (R)‑enantiomer (CAS 132313‑11‑2) and the (S)‑enantiomer (CAS 337908‑09‑5) are both commercially available with purities ≥95% (HPLC) . In comparison, many generic homoallylic amines are supplied only as racemates or require custom chiral resolution. Published asymmetric allylation methodologies can deliver the (R) or (S) isomer in >90% enantiomeric excess using chiral rhodium or iridium catalysts, whereas the corresponding 1‑phenyl analog typically affords lower ee values (70–85%) under identical conditions due to reduced steric differentiation [1][2].

Chiral Pool Asymmetric Synthesis Enantioselective

Terminal Alkene Reactivity – A Quantifiable Advantage for Downstream Diversification

The terminal double bond in 1‑(4‑methylphenyl)but‑3‑en‑1‑amine enables well‑established transformations (hydroboration–oxidation, epoxidation, olefin cross‑metathesis) that are difficult or impossible with the saturated 1‑(4‑methylphenyl)butan‑1‑amine analog. When subjected to m‑CPBA epoxidation, the homoallylic amine yields the corresponding chiral epoxy‑amine in isolated yields >70%, whereas the saturated analog is unreactive . Additionally, the terminal alkene permits strain‑promoted or copper‑catalyzed azide–alkyne cycloaddition after simple propargylation, a route unavailable to the fully reduced comparator.

Click Chemistry Epoxidation Cross‑Metathesis

Best Research and Industrial Application Scenarios for 1‑(4‑Methylphenyl)but‑3‑en‑1‑amine [1]


Neuroscience Probe Development – Selective MAO‑A Inhibition Without the Tyramine‑Pressor Liability [REFS-1]

Based on its 82 nM MAO‑A IC₅₀ and >10 000‑fold selectivity over MAO‑B, 1‑(4‑methylphenyl)but‑3‑en‑1‑amine serves as an ideal starting point for CNS drug‑discovery programs targeting treatment‑resistant depression or anxiety disorders where peripheral MAO‑B inhibition must be avoided. The compound can be used directly as a reference inhibitor or elaborated through the terminal alkene to install pharmacokinetic‑modulating groups [1].

Chiral Building Block for Asymmetric Total Synthesis [REFS-1]

The commercially available (R)‑ and (S)‑enantiomers (≥95% ee) provide a ready‑to‑use chiral pool for the synthesis of β‑amino acids, β‑lactams, and HIV‑protease inhibitor mimetics. The para‑tolyl group offers orthogonal UV‑detection and π‑stacking handles that simplify purification and structural assignment compared to the unsubstituted phenyl analog [1].

Structure–Activity Relationship (SAR) Scaffold Expansion [REFS-1]

The combination of a modifiable terminal alkene, a chiral benzylic amine, and a para‑methyl‑substituted aromatic ring provides three independent vectors for library synthesis. Researchers can apply parallel epoxidation, cross‑metathesis, or N‑alkylation protocols to generate diverse compound collections for phenotypic or target‑based screening, leveraging the strong MAO‑A activity as a built‑in biological anchor point [1].

MAO Isoform Selectivity Tool Compound for Academic Research [REFS-1]

With an MAO‑B/MAO‑A selectivity index exceeding 10 000, 1‑(4‑methylphenyl)but‑3‑en‑1‑amine can serve as a cost‑effective, commercially available tool compound to selectively silence MAO‑A in biochemical and cell‑based assays, complementing established but more expensive or less selective tool molecules such as clorgyline [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methylphenyl)but-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.